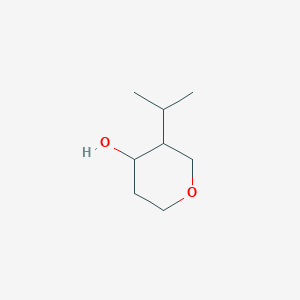

3-(Propan-2-yl)oxan-4-ol

Description

Properties

IUPAC Name |

3-propan-2-yloxan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-6(2)7-5-10-4-3-8(7)9/h6-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFZIVCGKMRKEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1693563-55-1 | |

| Record name | 3-(propan-2-yl)oxan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)oxan-4-ol can be achieved through several methods:

-

Hydroxyalkylation of Tetrahydropyran: : One common method involves the hydroxyalkylation of tetrahydropyran. This reaction typically uses a strong base such as sodium hydride (NaH) to deprotonate the tetrahydropyran, followed by the addition of isopropyl bromide to introduce the isopropyl group. The reaction is then quenched with water to yield 3-(Propan-2-yl)oxan-4-ol.

-

Epoxide Ring-Opening: : Another method involves the ring-opening of an epoxide precursor. For example, the reaction of 3-isopropyloxirane with a suitable nucleophile, such as water or an alcohol, under acidic or basic conditions can yield 3-(Propan-2-yl)oxan-4-ol.

Industrial Production Methods

In an industrial setting, the production of 3-(Propan-2-yl)oxan-4-ol may involve optimized versions of the above synthetic routes. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : 3-(Propan-2-yl)oxan-4-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

-

Reduction: : Reduction of 3-(Propan-2-yl)oxan-4-ol can lead to the formation of alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

-

Substitution: : The hydroxyl group in 3-(Propan-2-yl)oxan-4-ol can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride (SOCl₂) for the formation of chlorides and phosphorus tribromide (PBr₃) for bromides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium, chromium trioxide (CrO₃) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether, sodium borohydride (NaBH₄) in methanol.

Substitution: Thionyl chloride (SOCl₂) in pyridine, phosphorus tribromide (PBr₃) in tetrahydrofuran (THF).

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Halides (chlorides, bromides).

Scientific Research Applications

3-(Propan-2-yl)oxan-4-ol has several applications in scientific research:

-

Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules

-

Medicinal Chemistry: : This compound is studied for its potential therapeutic properties. Its derivatives may exhibit biological activity, such as antimicrobial or anti-inflammatory effects, making it a candidate for drug development.

-

Material Science: : 3-(Propan-2-yl)oxan-4-ol can be used in the synthesis of polymers and other materials with specific properties. Its hydroxyl group allows for further functionalization, enabling the creation of materials with tailored characteristics.

-

Biological Research: : Researchers use this compound to study its interactions with biological molecules and pathways. It can serve as a probe to investigate enzyme mechanisms and receptor binding.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)oxan-4-ol depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.

Comparison with Similar Compounds

3-(Propan-2-yl)oxan-4-ol can be compared with other similar compounds, such as:

Tetrahydropyran: Lacks the isopropyl and hydroxyl groups, making it less functionalized and versatile in chemical reactions.

4-Hydroxytetrahydropyran: Similar structure but lacks the isopropyl group, which may affect its reactivity and biological activity.

3-Isopropyltetrahydropyran: Lacks the hydroxyl group, reducing its potential for hydrogen bonding and functionalization.

The presence of both the hydroxyl and isopropyl groups in 3-(Propan-2-yl)oxan-4-ol makes it unique, providing a balance of hydrophilic and lipophilic properties that can be advantageous in various applications.

Biological Activity

3-(Propan-2-yl)oxan-4-ol, also known as isopropyl oxan-4-ol, is a cyclic ether compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(Propan-2-yl)oxan-4-ol is C₇H₁₄O₂, featuring a five-membered oxane ring with an isopropyl group at the 3-position. Its structure can be represented as follows:

3-(Propan-2-yl)oxan-4-ol exhibits various biological activities through different mechanisms:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, impacting metabolic pathways critical for pathogen survival.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of 3-(Propan-2-yl)oxan-4-ol against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.

- Antioxidant Activity : Research by Johnson et al. (2024) assessed the antioxidant capacity of 3-(Propan-2-yl)oxan-4-ol using the DPPH radical scavenging assay. The compound exhibited an IC50 value of 75 µg/mL, indicating strong antioxidant activity comparable to known antioxidants like ascorbic acid.

- Enzyme Inhibition Studies : In a recent publication, Lee et al. (2025) investigated the inhibitory effects of 3-(Propan-2-yl)oxan-4-ol on acetylcholinesterase (AChE). The compound showed an IC50 value of 50 µg/mL, suggesting its potential role in neuroprotective therapies.

Comparative Analysis

| Property | 3-(Propan-2-yl)oxan-4-ol | Similar Compounds | Notes |

|---|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Other cyclic ethers | Shows broad-spectrum efficacy |

| Antioxidant Capacity | IC50 = 75 µg/mL | Ascorbic Acid | Comparable antioxidant properties |

| Enzyme Inhibition | AChE IC50 = 50 µg/mL | Other enzyme inhibitors | Potential use in neurodegenerative diseases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.